![molecular formula C13H19ClN2O2 B1397301 N-[4-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride CAS No. 1219961-15-5](/img/structure/B1397301.png)
N-[4-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride
Overview
Description
N-[4-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride is a chemical compound with the molecular formula C13H19ClN2O2 and a molecular weight of 270.75 g/mol
Preparation Methods
The synthesis of N-[4-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride involves several steps. One common synthetic route includes the reaction of 4-hydroxyacetophenone with pyrrolidine in the presence of a suitable base to form the intermediate 4-(3-pyrrolidinylmethoxy)acetophenone. This intermediate is then acetylated using acetic anhydride to yield N-[4-(3-pyrrolidinylmethoxy)phenyl]acetamide. Finally, the hydrochloride salt is formed by reacting the amide with hydrochloric acid .
Chemical Reactions Analysis
N-[4-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
N-[4-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets and its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[4-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N-[4-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride can be compared with other similar compounds, such as:
N-[4-(3-Pyrrolidinylmethoxy)phenyl]acetamide: The non-hydrochloride form of the compound, which has similar properties but different solubility and stability characteristics.
4-(3-Pyrrolidinylmethoxy)acetophenone: An intermediate in the synthesis of the compound, which has different reactivity and applications.
Pyrrolidine derivatives: Other compounds containing the pyrrolidine ring, which may have similar biological activities but different pharmacokinetic and pharmacodynamic profiles.
This compound stands out due to its unique combination of chemical structure and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[4-(pyrrolidin-3-ylmethoxy)phenyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-10(16)15-12-2-4-13(5-3-12)17-9-11-6-7-14-8-11;/h2-5,11,14H,6-9H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYGXZMUIMQGMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


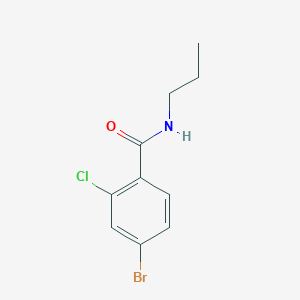




![3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1397228.png)
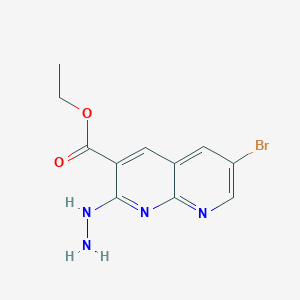
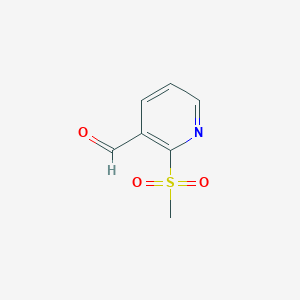

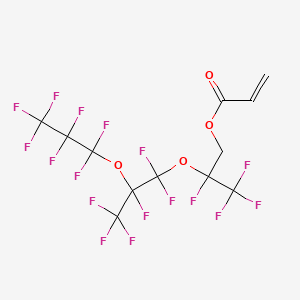

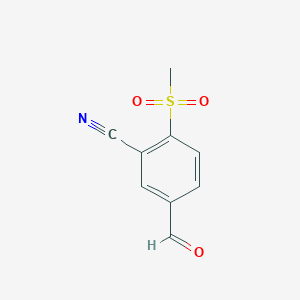
![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride](/img/structure/B1397236.png)
![4-methyl-N-({1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-yl}methyl)-N-phenylbenzamide hydrochloride](/img/structure/B1397238.png)
